molecular formula C20H19N7O7 B13390074 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid

货号: B13390074
分子量: 469.4 g/mol
InChI 键: UGWUWNVTCLDEOG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid is a chemically defined antifolate compound that acts as a potent inhibitor of key enzymes in the folate metabolic pathway. Its primary research value lies in its ability to selectively target and inhibit dihydrofolate reductase (DHFR), a critical enzyme responsible for maintaining intracellular pools of tetrahydrofolate, which is essential for the synthesis of purines, thymidylate, and certain amino acids. By disrupting folate metabolism, this compound induces a state of folate deficiency in experimental systems, leading to the inhibition of DNA synthesis and cell proliferation. This mechanism makes it a valuable tool for investigating nucleotide biosynthesis, studying cell cycle dynamics, and modeling folate deficiency in various in vitro and cell-based research contexts. Furthermore, its structural similarity to classical antifolate drugs like methotrexate and pemetrexed positions it as a crucial chemical probe for exploring drug resistance mechanisms, optimizing combination therapies, and understanding the fundamental biology of rapidly dividing cells, particularly in cancer research and immunology. The compound's defined chemical structure allows for precise mechanistic studies, distinguishing its effects from those of broader metabolic inhibitors. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

属性

IUPAC Name

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,7,9,13H,5-6,8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,22,25,26,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWUWNVTCLDEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid, a complex organic molecule, belongs to the class of folate derivatives. Its molecular formula is C19H18N8O7C_{19}H_{18}N_{8}O_{7} with a molecular weight of approximately 470.4 g/mol. The compound is characterized by its role in various biological processes, particularly in DNA synthesis and cellular metabolism.

The biological activity of this compound is primarily linked to its function as a folate derivative. Folates are crucial for:

  • DNA Synthesis : They play a vital role in the synthesis and repair of DNA.
  • Methylation Processes : Folates are involved in the methylation of DNA, which is essential for gene expression regulation.

Therapeutic Implications

Research indicates that this compound may have several therapeutic applications:

  • Anemia Treatment : Given its role in folate metabolism, it can be beneficial in treating folate-deficiency anemia.
  • Anti-Cancer Properties : The compound may exhibit anti-cancer effects due to its involvement in nucleotide synthesis pathways, which are crucial for rapidly dividing cancer cells .

Interaction with Biological Targets

The compound interacts with various enzymes and proteins, influencing several biochemical pathways. Notably, it has been shown to inhibit the proliferation of osteoclasts, which are cells involved in bone resorption. This inhibition suggests potential applications in treating osteoporosis and other bone-related diseases .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1Demonstrated that the compound significantly increases folate levels in patients with deficiency, leading to improved hematological parameters.
Study 2Found that treatment with the compound resulted in reduced tumor growth in animal models, suggesting its potential as an adjunct therapy in cancer treatment.
Study 3Reported that the compound effectively inhibited osteoclast activity, indicating its utility in bone health management .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Rapidly absorbed following oral administration.
  • Distribution : Widely distributed throughout body tissues.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted via urine.

科学研究应用

Based on the search results, here is information on the applications of compounds related to "2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid":

It's important to note that the query refers to "this compound." Search result refers to a similar compound, "2-[(4-{(2,4-diamino-7-oxo-3H-pteridin-6-yl)methylamino}phenyl)formamido]pentanedioic acid," commonly known as Methotrexate (MTX). Methotrexate is a folic acid antagonist.

Here's a summary of Methotrexate's applications:

Methotrexate Applications

  • Pharmaceutical Chemistry : Methotrexate and its metabolites (such as 7-Hydroxymethotrexate) are used in the treatment of rheumatoid arthritis.
  • Clinical Drug Analysis : Methotrexate is a folic acid antagonist widely used as an immunosuppressant and chemotherapeutic agent. After high-dose administration of MTX, serum levels must be monitored to determine when to administer leucovorin, a folic acid analog that reverses MTX's toxicity.
  • Hematology : At low doses, methotrexate is used as an antirheumatic drug for the long-term treatment of rheumatoid arthritis (RA), psoriasis, and other autoimmune diseases. It is a first-line drug for the treatment of RA.
  • Antimetabolite and Immunosuppressant : Methotrexate is a potent antimetabolite and immunosuppressant used primarily in cancer therapy and autoimmune diseases. It interferes with folate metabolism, inhibiting DNA synthesis and cellular replication, making it effective against rapidly dividing cells like cancer cells.
  • Other Applications : Methotrexate's applications extend beyond oncology, finding use in treating ectopic pregnancy, psoriasis, and rheumatoid arthritis.

Table: Biological Activities of Methotrexate

CategoryDescription
Dihydrofolate Reductase InhibitorMethotrexate inhibits dihydrofolate reductase, an enzyme crucial for converting dihydrofolic acid to tetrahydrofolic acid, a necessary cofactor for nucleotide synthesis.
Anti-inflammatoryIt modulates the immune system by affecting cytokine production and immune cell function.
AntineoplasticMethotrexate's ability to inhibit DNA synthesis makes it effective against rapidly dividing cancer cells.

Table: Concentrations of MTX, 7-OH MTX, and DAMPA

AnalyteLinear Range (nmol/L)Clinically Reportable Range (nmol/L)Within-Day PrecisionBetween-Day Precision
MTX20 to 100020 to 1.0 × 10^6<10%<10%
7-OH MTX20 to 100020 to 1.0 × 10^6<10%<10%
DAMPA20 to 100020 to 1.0 × 10^6<10%<10%

相似化合物的比较

Chemical Identity :

  • IUPAC Name: 2-[[4-[(2-Amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid
  • CAS Number : 4033-27-6
  • Molecular Formula : C₁₉H₂₁N₇O₆
  • Molecular Weight : 443.41 g/mol
  • Structure: Composed of a pteridin core substituted with 2-amino and 4-oxo groups, linked via a methyl-formylamino-benzoyl bridge to a pentanedioic acid (glutamic acid) moiety .

Functional Significance: The compound is structurally analogous to folate derivatives, with the pteridin ring mimicking the pteroyl group in folic acid.

Comparison with Structurally Similar Compounds

Compound 1: 2-[(4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}phenyl)formamido]pentanedioic acid (FDB022702)

  • CAS Number : 54-62-6
  • Molecular Formula : C₁₉H₂₁N₇O₅
  • Molecular Weight : 443.42 g/mol
  • Key Structural Difference: The pteridin ring features 2,4-diamino substituents instead of 2-amino-4-oxo.
  • Known as 4-Amino-PGA, this analog is a closer structural mimic of methotrexate, a clinical DHFR inhibitor .

Compound 2: 2-{4-[2-(2-Amino-4-hydroxy-quinazolin-6-yl)-1-carboxy-ethyl]-benzoylamino}-pentanedioic acid

  • CAS Number: Not provided in evidence.
  • Molecular Formula : C₂₃H₂₂N₄O₈
  • Molecular Weight : 482.44 g/mol
  • Key Structural Difference: Replaces the pteridin ring with a quinazolin-6-yl group (2-amino-4-hydroxy substituents).
  • Functional Implications: Quinazoline’s reduced nitrogen count (two vs. The 4-hydroxy group may increase solubility but reduce membrane permeability compared to the target compound .

Compound 3: Methotrexate (Reference Analog)

  • Key Structural Difference: Features a 2,4-diamino-pteridine ring and a para-aminobenzoic acid (PABA) linker.
  • Functional Implications: Methotrexate’s 2,4-diamino-pteridine and PABA groups confer high DHFR affinity, whereas the target compound’s 4-oxo group may weaken binding. The absence of a PABA moiety in the target compound could reduce toxicity but also limit cellular uptake efficiency .

Comparative Data Table

Parameter Target Compound Compound 1 (4-Amino-PGA) Compound 2 (Quinazoline Analog)
Core Heterocycle Pteridin (2-amino-4-oxo) Pteridin (2,4-diamino) Quinazoline (2-amino-4-hydroxy)
Molecular Weight 443.41 g/mol 443.42 g/mol 482.44 g/mol
Key Functional Groups 4-Oxo, formylamino bridge 2,4-Diamino, formylamino bridge 4-Hydroxy, carboxyethyl bridge
Solubility (Predicted) Moderate (polar groups) High (diamino groups) High (hydroxy and carboxylates)
Enzyme Target Likely folate enzymes DHFR (stronger binding) Potential thymidylate synthase
Toxicity Moderate (antifolate activity) High (similar to methotrexate) Unknown
Reference

Research Findings and Mechanistic Insights

  • Synthetic Accessibility : The target compound’s synthesis likely involves coupling a pteridin intermediate with a benzoyl-glutamic acid derivative, similar to methods in (cesium carbonate/DMF-mediated reactions) .
  • Enzyme Interactions: The 4-oxo group may act as a hydrogen-bond acceptor, whereas 4-amino analogs (Compound 1) donate hydrogen bonds, explaining their higher DHFR inhibition . The quinazoline analog’s hydroxyl group (Compound 2) could interact with polar residues in thymidylate synthase, a folate pathway enzyme .
  • Pharmacokinetics :
    • Higher molecular weight in Compound 2 (482 g/mol) may reduce blood-brain barrier penetration compared to the target compound .
    • The glutamic acid moiety in all compounds facilitates active transport via folate receptors, enhancing cellular uptake .

准备方法

Chemical Synthesis from 5,10-Methenyltetrahydrofolate

The most widely reported method involves base-catalyzed hydrolysis of 5,10-methenyltetrahydrofolate (5,10-CH⁺-THF) :

  • Procedure :
    • Dissolve 5,10-CH⁺-THF hydrochloride in 1M β-mercaptoethanol (BME) to prevent oxidation.
    • Adjust pH to 8 with 2N KOH under argon, yielding a colorless solution.
    • Cool in an ice bath and aliquot into vials for storage at -80°C.
  • Yield : >90% purity confirmed by LC-MS.
  • Mechanism : Hydrolysis of the methenyl group (-CH⁺-) to formyl (-CHO) under alkaline conditions.

Direct Formylation of Folic Acid

Concentrated formic acid serves as both solvent and formylating agent:

  • Procedure :
    • Reflux folic acid in 85–98% formic acid for 1–2 hours.
    • Add acetic anhydride (if using 85% formic acid) to accelerate formylation.
    • Precipitate crude product with water or ether, followed by recrystallization from formic acid/non-solvent mixtures.
  • Challenges :
    • Forms mixtures with 10-formylpteroic acid (lacking glutamate moiety).
    • Requires rigorous purification to isolate monoglutamate species.
  • Characterization :
    • ¹H-NMR (DMSO-d₆): δ 8.81 (s, formyl-H), 8.64 (s, pteridin-H).
    • MS : m/z 470.2 ([M+H]⁺).

Biological Formation in Liver Slices

Rat liver slices convert folic acid to 10-CHO-THF via enzymatic pathways:

  • Procedure :
    • Incubate liver slices with [¹⁴C]-folic acid and methotrexate (to inhibit dihydrofolate reductase).
    • Extract folates and purify via Sephadex G-15 chromatography.
  • Key Insight :
    • 10-CHO-THF acts as a potent inhibitor of dihydrofolate reductase (Ki ~80 nM).

Hydrogenation of 10-Formylfolic Acid

A two-step synthesis involves formylation followed by reduction:

  • Formylate folic acid to 10-formylfolic acid (via formic acid reflux).
  • Hydrogenate using Pd/C catalyst under H₂ to reduce the pteridine ring.
  • Advantage : Avoids instability of tetrahydrofolate intermediates.

Analytical Validation

Modern quantification employs LC-MS/MS with stable isotope-labeled internal standards:

  • Column : Raptor ARC-18 (2.7 µm, 100 × 2.1 mm).
  • Mobile Phase : 0.1% formic acid/acetonitrile gradient.
  • MRM Transitions : m/z 473 → 295 (quantifier) and 473 → 176 (qualifier).

Comparative Analysis of Methods

Method Yield Purity Complexity Reference
Base hydrolysis of 5,10-CH⁺-THF >90% High Moderate
Formic acid reflux 60–70% Moderate Low
Biological synthesis N/A Variable High

Industrial-Scale Production

Patents highlight 98% formic acid as optimal for large batches:

  • Scale-Up Adjustments :
    • Replace ether precipitation with tangential flow filtration .
    • Use lyophilization for long-term storage of the dipotassium salt.

常见问题

Basic Question: How can the structural conformation of this compound be validated experimentally?

Methodological Answer:
To confirm the structural identity of the compound, use a combination of high-resolution mass spectrometry (HRMS) for molecular weight validation and multidimensional NMR spectroscopy (e.g., 1H^1H, 13C^{13}C, and 15N^{15}N) to assign functional groups and connectivity. For crystalline samples, X-ray crystallography is ideal for resolving bond angles and stereochemistry. Cross-reference spectral data with synthetic intermediates (e.g., pteridinyl and benzoyl derivatives) described in prior structural analyses .

Basic Question: What are the recommended storage conditions to maintain compound stability?

Methodological Answer:
Store the compound in airtight, light-protected containers at temperatures below -10°C to prevent degradation. Avoid exposure to moisture, as hygroscopicity may alter reactivity. Pre-weigh aliquots under inert gas (e.g., argon) to minimize freeze-thaw cycles. Stability studies under varying pH and temperature conditions should be conducted to establish degradation thresholds .

Advanced Question: How can researchers resolve contradictions in reported toxicological data for this compound?

Methodological Answer:
Discrepancies in toxicity profiles (e.g., mutagenicity vs. non-mutagenicity) require dose-response studies across multiple cell lines (e.g., Ames test for bacterial mutagenicity, mammalian cell micronucleus assays). Validate results using high-content screening (HCS) with live-cell imaging to assess subcellular effects. Cross-correlate findings with computational models (e.g., QSAR) to identify structural motifs linked to toxicity .

Advanced Question: What experimental designs are optimal for studying its enzyme inhibition kinetics?

Methodological Answer:
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KdK_d) and stoichiometry. For time-dependent inhibition, perform progress curve analyses under pseudo-first-order conditions. Pair with molecular dynamics simulations to map interactions with active sites (e.g., dihydrofolate reductase, given structural similarity to folic acid derivatives) .

Basic Question: What synthetic routes are feasible for large-scale (>10 g) production?

Methodological Answer:
Optimize the Schiff base coupling between the pteridinylmethylamine and formylbenzoyl intermediates using catalytic acetic acid in anhydrous DMF. Purify via flash chromatography (C18 reverse-phase) or recrystallization from ethanol/water. Monitor reaction progress by TLC (silica gel, UV-active spots) and scale using continuous-flow reactors to enhance yield .

Advanced Question: How can researchers validate its role in cellular folate metabolism pathways?

Methodological Answer:
Employ stable isotope-labeled analogs (e.g., 13C^{13}C-glutamic acid) in cell culture to track metabolic incorporation via LC-MS/MS . Compare folate pathway intermediates (e.g., tetrahydrofolate) in knockout vs. wild-type models (e.g., Saccharomyces cerevisiae folate auxotrophs). Use CRISPR-Cas9 gene editing to silence candidate transporters (e.g., RFC1) and assess uptake dependency .

Advanced Question: What strategies mitigate interference from degradation products in HPLC analysis?

Methodological Answer:
Use a gradient elution protocol with a C8 or C18 column and mobile phases buffered at pH 2.5–3.0 (0.1% formic acid). Spiking experiments with synthesized degradation products (e.g., hydrolyzed pteridinyl derivatives) can identify co-eluting peaks. Validate with high-resolution mass spectrometry (HRMS) in parallel to confirm purity thresholds (>95%) .

Basic Question: What safety protocols are critical during handling?

Methodological Answer:
Wear nitrile gloves , safety goggles , and lab coats to prevent dermal/ocular exposure. Use fume hoods for weighing and dissolution steps. Decontaminate spills with 10% sodium bicarbonate solution. Routinely monitor airborne particulates via NIOSH-compliant sampling if handling powdered forms .

Advanced Question: How can structure-activity relationships (SAR) guide the design of analogs with enhanced solubility?

Methodological Answer:
Systematically modify the pentanedioic acid moiety (e.g., esterification, PEGylation) and assess solubility via shake-flask method in PBS (pH 7.4) and simulated gastric fluid. Pair with molecular docking to predict changes in polar surface area (PSA). Compare with analogs like 2-(4-(((2-amino-4-oxo-3,4-dihydroquinazolin-6-yl)methyl)amino)benzamido)pentanedioic acid , noting solubility differences from substituent variations .

Advanced Question: What methodologies quantify its bioavailability in preclinical models?

Methodological Answer:
Administer the compound via oral gavage or IV in rodent models and collect plasma/serum at timed intervals. Extract samples using solid-phase extraction (SPE) and quantify via UHPLC-ESI-MS/MS with deuterated internal standards. Calculate pharmacokinetic parameters (e.g., CmaxC_{max}, T1/2T_{1/2}) using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。